molecular formula C18H21N3O5S2 B499932 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide

Cat. No.: B499932
M. Wt: 423.5g/mol
InChI Key: NJVIQACHQOYGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide involves multiple steps, typically starting with the preparation of the benzoylpiperazine intermediate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final step involves the sulfonylation of the phenyl group to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The benzoylpiperazine group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide can be compared with other sulfonamide derivatives, such as:

What sets this compound apart is its unique combination of a benzoylpiperazine group and a sulfonylphenyl group, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5g/mol

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]methanesulfonamide

InChI

InChI=1S/C18H21N3O5S2/c1-27(23,24)19-16-8-5-9-17(14-16)28(25,26)21-12-10-20(11-13-21)18(22)15-6-3-2-4-7-15/h2-9,14,19H,10-13H2,1H3

InChI Key

NJVIQACHQOYGBI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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